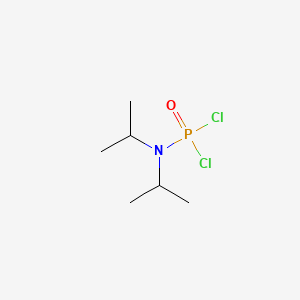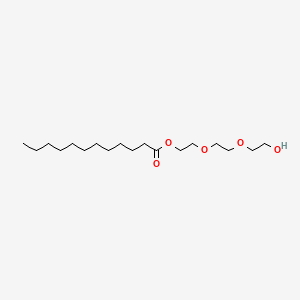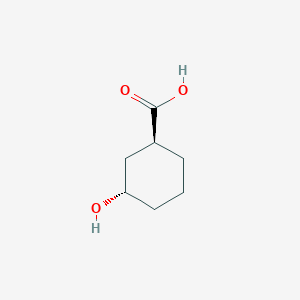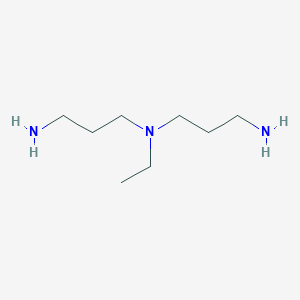
1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl-
Descripción general
Descripción
1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- , also known by other names such as N,N-bis(3-aminopropyl)ethylamine , is a chemical compound with the molecular formula C₇H₁₉N₃ . It consists of two amino groups (NH₂) attached to a central propane backbone, with one of the amino groups further substituted by an ethyl group (C₂H₅). This compound is used in various applications, including organic synthesis and as a building block for more complex molecules .
Aplicaciones Científicas De Investigación
Triazidocobalt(III) Complexes
1,3-Propanediamine derivatives are used in the synthesis of triazidocobalt(III) complexes. These compounds consist of a Co(III) atom, three azide ligands, and a tridentate amine ligand. The structure and properties of these complexes are significant in the field of coordination chemistry (Chun & Bernal, 2000).
Doped Hybrid Composites
A solid device based on doped hybrid composites, incorporating 1,3-Propanediamine, is proposed for determining the concentration of biocides in industrial formulations. This approach is notable for its simplicity, cost-effectiveness, and applicability in various industries (Argente-García et al., 2016).
NMR, HPLC/MS, and Titration Techniques
1,3-Propanediamine derivatives are characterized and quantified using techniques like NMR spectroscopy, liquid chromatography coupled to high-resolution mass spectrometry, and acid-base titration. This methodology is crucial in accurately determining the composition of various commercial biocides (Mondin et al., 2014).
CO2 Adsorbent Preparation
1,3-Propanediamine derivatives are involved in the synthesis of CO2 adsorbents. These adsorbents demonstrate significant CO2 adsorption capacity and efficiency, contributing to advancements in environmental engineering (Sim, Pacia, & Ko, 2020).
Propiedades
IUPAC Name |
N'-(3-aminopropyl)-N'-ethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-2-11(7-3-5-9)8-4-6-10/h2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKMLXOYLORBLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517388 | |
| Record name | N~1~-(3-Aminopropyl)-N~1~-ethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- | |
CAS RN |
2372-77-2 | |
| Record name | N~1~-(3-Aminopropyl)-N~1~-ethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Glycine, N-[2-(dodecylamino)ethyl]-](/img/structure/B3050033.png)

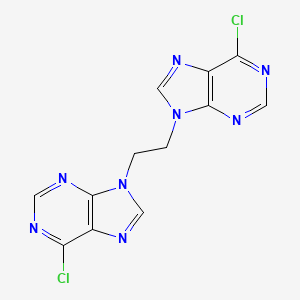

![3H-Benz[e]indene](/img/structure/B3050040.png)
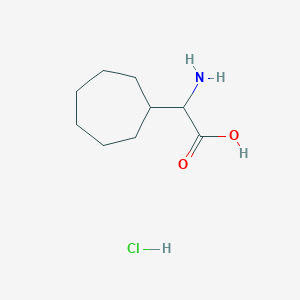
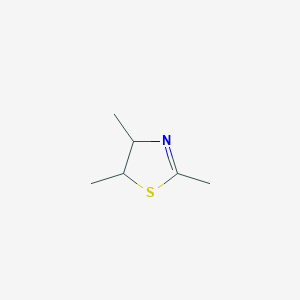

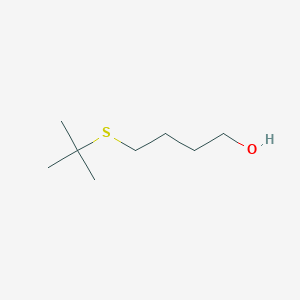
![1H-Imidazo[4,5-f]quinoline](/img/structure/B3050049.png)
